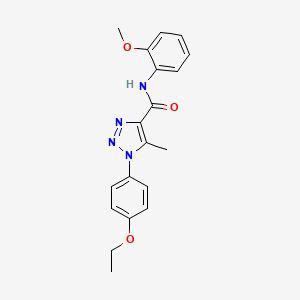![molecular formula C15H14FN3 B2426133 6-Fluor-N-[2-(1H-Indol-3-yl)ethyl]pyridin-2-amin CAS No. 478047-29-9](/img/structure/B2426133.png)
6-Fluor-N-[2-(1H-Indol-3-yl)ethyl]pyridin-2-amin
Übersicht
Beschreibung
“6-fluoro-N-[2-(1H-indol-3-yl)ethyl]-2-pyridinamine” is a compound that is structurally similar to melatonin . It has been found to bind with the Notum enzyme, which is involved in the regulation of Wnt signaling . It acts as a partial agonist at the 5-HT 2A receptor .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a one-pot, three-component protocol, based on a Fischer indolisation–indole N-alkylation sequence . This process is rapid, operationally straightforward, and generally high yielding . It uses readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Die Suzuki–Miyaura (SM)-Kupplung ist eine leistungsstarke, übergangsmetallkatalysierte Reaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Sie hat aufgrund ihrer milden Reaktionsbedingungen und Toleranz gegenüber funktionellen Gruppen breite Anwendung gefunden. In der SM-Kupplung spielen Borreagenzien eine entscheidende Rolle. Insbesondere werden Organoborreagenzien mit Palladium transmetalliert, was zur Bildung neuer Kohlenstoff-Kohlenstoff-Bindungen führt. Der Erfolg der SM-Kupplung ist auf die Stabilität und Umweltfreundlichkeit dieser Organoborreagenzien zurückzuführen .
Positronen-Emissions-Tomographie (PET)-Tracer
Die Verbindung wurde als potenzieller PET-Tracer für LRRK2 (Leucin-reiche Repeat-Kinase 2) bewertet. Obwohl [18F]FIPM (ein Derivat dieser Verbindung) ein begrenztes Potenzial für die In-vivo-PET-Bildgebung von LRRK2 zeigte, dient es als Leitverbindung für die Entwicklung neuer Radiotracer mit verbesserten Gehirneigenschaften .
Neuroprotektive Wirkungen
Ein weiteres Derivat dieser Verbindung, 2-Fluor-N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)nicotinamid (HIFN), hat schützende Wirkungen gegen durch Explosionen verursachte Sehverlust und Schäden an retinalen Ganglienzellen gezeigt. Es aktiviert den TrkB-Rezeptor und könnte therapeutische Implikationen haben .
Pharmazeutische Forschung
Die Verbindung ist Teil von Arzneimittel-Wissensbibliotheken, die auf pharmazeutische Forschung zugeschnitten sind. Obwohl spezifische Anwendungen nicht im Detail beschrieben werden, deutet ihre Aufnahme auf eine Relevanz in der Arzneimittelentwicklung hin .
Vorläufer von Pflanzenhormonen
Indol-3-Essigsäure, ein Pflanzenhormon, wird durch den Abbau von Tryptophan in höheren Pflanzen gebildet. Derivate von Indol, einschließlich dieser Verbindung, haben vielfältige biologische und klinische Anwendungen .
Wirkmechanismus
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities and can affect multiple biochemical pathways . For example, some indole derivatives have been found to inhibit the conversion of arachidonic acid to prostaglandin G, a key step in the synthesis of prostaglandins and thromboxanes .
Result of Action
One study suggests that a fluoropyridine analog of an indole derivative protects against vision loss from closed-globe ocular trauma by activating tropomyosin-related kinase b (trkb) .
Biochemische Analyse
Biochemical Properties
Indole derivatives, such as 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine, play a significant role in cell biology . They interact with various enzymes, proteins, and other biomolecules, contributing to their biochemical reactions . For instance, it is known that N-contained six-membered cycles with biphenyl substituent are inhibitors of dihydroorotate dehydrogenase (DHODH) .
Cellular Effects
The application of indole derivatives, including 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine, has attracted increasing attention due to their biologically active properties . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine involves its interactions at the molecular level . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine within cells and tissues involve interactions with transporters or binding proteins . These interactions can affect its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3/c16-14-6-3-7-15(19-14)17-9-8-11-10-18-13-5-2-1-4-12(11)13/h1-7,10,18H,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXPAKBCBIFKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327280 | |
| Record name | 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665702 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478047-29-9 | |
| Record name | 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



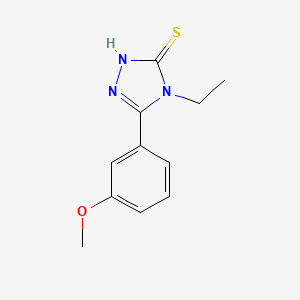
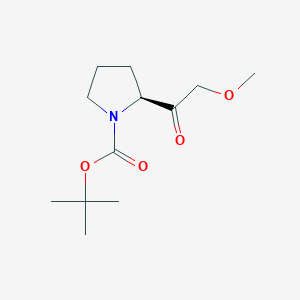
![5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2426060.png)
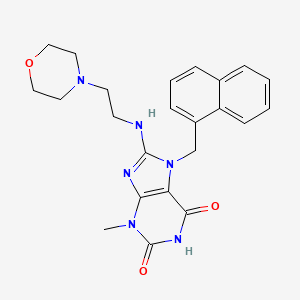

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2426064.png)
![N-benzyl-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2426065.png)
![(1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2426068.png)
![2-chloro-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2426069.png)
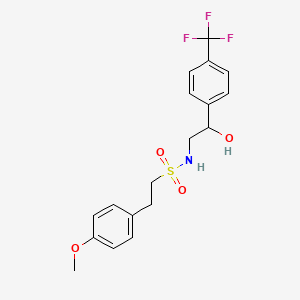
![2-((3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile](/img/structure/B2426071.png)
![N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine](/img/structure/B2426072.png)
